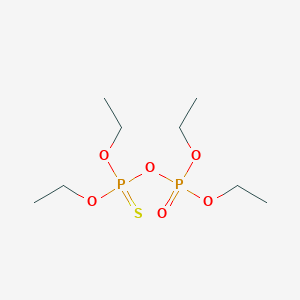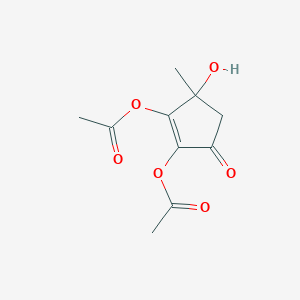
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, also known as DMCH, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. DMCH is a cyclic enone derivative that has a unique chemical structure, making it a promising candidate for various scientific research applications.
Aplicaciones Científicas De Investigación
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one also exhibits low toxicity, making it a safe compound to work with. However, 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one. One potential area of research is the development of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one-based drug delivery systems. Another area of research is the investigation of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one's potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one is a promising compound that has potential applications in the field of pharmaceuticals. Its unique chemical structure and various biological activities make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one and its potential use in the treatment of various diseases.
Métodos De Síntesis
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one can be synthesized by the reaction of methyl vinyl ketone with acetylacetone in the presence of a base catalyst. The reaction yields 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one as a yellow crystalline solid with a melting point of 103-105°C.
Propiedades
Número CAS |
121979-45-1 |
|---|---|
Nombre del producto |
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one |
Fórmula molecular |
C10H12O4 |
Peso molecular |
228.2 g/mol |
Nombre IUPAC |
(2-acetyloxy-3-hydroxy-3-methyl-5-oxocyclopenten-1-yl) acetate |
InChI |
InChI=1S/C10H12O6/c1-5(11)15-8-7(13)4-10(3,14)9(8)16-6(2)12/h14H,4H2,1-3H3 |
Clave InChI |
IRNQKAVWBMBTPO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C(CC1=O)(C)O)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C(CC1=O)(C)O)OC(=O)C |
Sinónimos |
2,3-DHMCEO 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, (+)-isomer 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, (-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



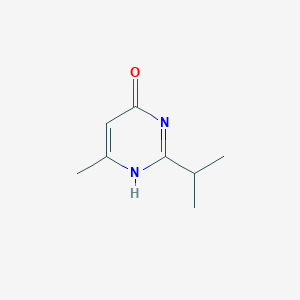
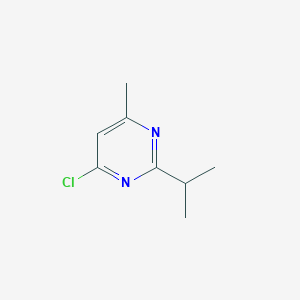

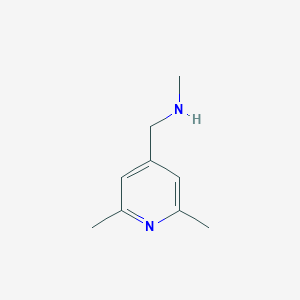


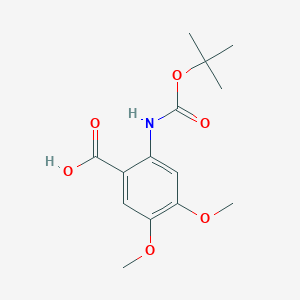
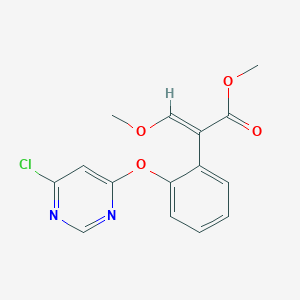

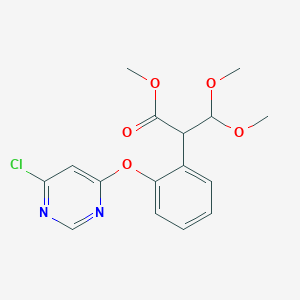
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)

